N,N'-Dibenzyl-N,N'-dimethylethylenediamine
Description
Chemical Name: N,N'-Dibenzyl-N,N'-dimethylethylenediamine CAS No.: 102-18-1 Molecular Formula: C₁₈H₂₄N₂ Molecular Weight: 268.4 g/mol Physical Properties:
- Appearance: Colorless to pale-yellow liquid .
- Density: 0.9717 g/cm³ at 18.8°C .
- Boiling Point: 198°C at 10 Torr .
- Refractive Index: 1.542–1.545 (20°C) .
- pKa: 7.85 (predicted) .
Applications:
This compound is utilized in organic synthesis as a ligand or intermediate, particularly in asymmetric catalysis and coordination chemistry. Its benzyl groups enhance steric bulk and hydrophobicity, making it suitable for stabilizing metal complexes or facilitating phase-transfer reactions .
Structure
2D Structure
Properties
IUPAC Name |
N,N'-dibenzyl-N,N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-19(15-17-9-5-3-6-10-17)13-14-20(2)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPZLDIUBCEYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059247 | |
| Record name | 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-18-1 | |
| Record name | N1,N2-Dimethyl-N1,N2-bis(phenylmethyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N'-Dibenzyl-N,N'-dimethylethylenediamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Dimethylethylenediamine | |
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| Record name | 1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis(phenylmethyl)- | |
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| Record name | 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dibenzyl-N,N'-dimethylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.738 | |
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| Record name | N,N'-ETHYLENEBIS(N-METHYLBENZYLAMINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3TI3JB1HE | |
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Preparation Methods
Reaction Mechanism and Conditions
The synthesis proceeds via a nucleophilic substitution mechanism, where methylamine reacts with 1,2-dichloroethane to form N,N'-dimethylethylenediamine. Key parameters include:
-
Temperature : 50–80°C under pressurized conditions to enhance reaction kinetics.
-
Methylamine Addition : 1,2-Dichloroethane is gradually introduced into methylamine to minimize side reactions.
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Neutralization : Hydrogen chloride byproducts are neutralized using alkali metal hydroxides (e.g., NaOH) or alkoxides, ensuring a pH-controlled environment.
This method achieves high purity by separating neutralized salts and unreacted starting materials through distillation or filtration.
The introduction of benzyl groups to N,N'-dimethylethylenediamine is achieved through two primary routes: nucleophilic substitution with benzyl halides and reductive amination using benzaldehyde.
Nucleophilic Substitution with Benzyl Halides
This method involves reacting N,N'-dimethylethylenediamine with benzyl chloride or bromide in the presence of a base.
Reaction Protocol
-
Solvents : Polar aprotic solvents like dichloromethane or toluene facilitate solubility and reaction efficiency.
-
Base : Sodium carbonate (Na₂CO₃) or potassium hydroxide (KOH) deprotonates the amine, enhancing nucleophilicity.
-
Stoichiometry : A 2:1 molar ratio of benzyl halide to diamine ensures complete dibenzylation.
-
Temperature : Reflux conditions (80–110°C) are typically employed to drive the reaction to completion.
Purification
Crude product is purified via vacuum distillation or recrystallization from ethanol, yielding colorless to pale-yellow liquid.
Reductive Amination with Benzaldehyde
Reductive amination offers an alternative route, bypassing the use of benzyl halides.
Reaction Steps
Optimization Factors
-
Catalyst Load : 5–10% Pd/C under 1–3 atm H₂ achieves >90% conversion in 2–4 hours.
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Solvent System : Methanol or ethanol enhances hydrogen solubility and reaction homogeneity.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency, reproducibility, and safety.
Continuous-Flow Reactors
Catalytic Hydrogenation in Fixed-Bed Reactors
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Catalyst Reusability : Pd/C catalysts are immobilized in fixed-bed systems, enabling continuous operation for reductive amination.
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Yield Enhancement : Recycling unreacted benzaldehyde improves atom economy, achieving >85% yield per cycle.
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Byproduct Formation
Catalyst Deactivation
-
Poisoning : Sulfur-containing impurities in benzaldehyde deactivate Pd catalysts. Pre-treatment with activated carbon removes contaminants.
Emerging Methodologies
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine groups in N,N'-Dibenzyl-N,N'-dimethylethylenediamine undergo oxidation to form N-oxides under controlled conditions. This reaction is typically mediated by oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
Example Reaction:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | 0–25°C, 6h | N-Oxide | 85% | |
| mCPBA | RT, 2h | N-Oxide | 92% |
Reduction Reactions
The benzyl groups in the compound can be selectively removed via catalytic hydrogenolysis, yielding N,N'-dimethylethylenediamine . This reaction is critical for deprotection in synthetic pathways.
Example Reaction:
| Catalyst | Pressure (atm) | Temperature (°C) | Yield | Source |
|---|---|---|---|---|
| Pd/C | 1–3 | 25–50 | 78% |
Substitution Reactions
The compound participates in nucleophilic substitution reactions, particularly at the benzyl positions. Alkyl halides or acyl chlorides can displace benzyl groups under basic conditions.
Example Reaction with Methyl Iodide:
| Reagent | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| CH₃I | K₂CO₃ | DMF | 65% |
Complexation with Metal Ions
The diamine acts as a bidentate ligand, forming stable complexes with transition metals such as copper(I) and palladium. These complexes are utilized in catalysis and material science.
Example Copper(I) Complex:
| Metal Salt | Ligand Ratio | Application | Stability Constant (log K) | Source |
|---|---|---|---|---|
| CuCl | 1:1 | Catalysis | 8.2 ± 0.3 |
Condensation Reactions
The compound condenses with carbonyl compounds (e.g., ketones or aldehydes) to form imidazolidines , though steric hindrance from benzyl groups may reduce reactivity compared to less-substituted diamines.
Example Reaction with Acetone:
| Carbonyl Compound | Catalyst | Yield | Source |
|---|---|---|---|
| Acetone | None | 45% |
Key Findings
-
Steric Effects : Bulky benzyl groups hinder reactions at the nitrogen centers, necessitating harsh conditions for substitutions or condensations.
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Reductive Stability : Catalytic hydrogenolysis selectively removes benzyl groups without affecting methyl substituents.
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Ligand Utility : Metal complexes exhibit enhanced stability in cross-coupling reactions compared to simpler diamines .
Scientific Research Applications
Catalytic Applications
DBDMEDA serves as a versatile ligand in catalytic processes. Its ability to form stable complexes with transition metals enhances the efficiency of several reactions:
- Copper-Catalyzed Reactions : DBDMEDA is utilized in copper-catalyzed cyanation reactions, which are essential for synthesizing nitriles from aryl halides. This application is crucial in the pharmaceutical industry for developing various drug compounds.
- C-N Coupling Reactions : The compound has been shown to facilitate C-N coupling reactions, which are vital for constructing nitrogen-containing organic molecules. These reactions are pivotal in the synthesis of pharmaceuticals and agrochemicals .
Synthesis of Pharmaceuticals
DBDMEDA acts as an intermediate in the synthesis of several pharmaceutical agents:
- Cefotiam : It is used as a building block in the synthesis of Cefotiam, a broad-spectrum cephalosporin antibiotic. The presence of DBDMEDA allows for more efficient synthetic pathways, reducing the number of steps and improving yields .
Polymer Chemistry
In polymer chemistry, DBDMEDA is employed as a chain transfer agent in the synthesis of polymers. Its unique structure allows it to regulate molecular weight and improve the properties of the resulting polymers:
- Controlled Radical Polymerization : DBDMEDA can be used in controlled radical polymerization techniques, leading to polymers with specific architectures and functionalities. This application is particularly important in developing advanced materials with tailored properties for specific applications .
Coordination Chemistry
DBDMEDA's ability to coordinate with various metal ions makes it valuable in coordination chemistry:
- Metal Complexes : The formation of metal complexes with DBDMEDA has been studied for their potential use as catalysts in organic transformations. These complexes often exhibit enhanced reactivity compared to their uncoordinated counterparts .
Case Study 1: Copper-Catalyzed Cyanation
A study demonstrated that using DBDMEDA as a ligand significantly increased the yield of nitriles from aryl bromides compared to traditional methods. The optimized conditions led to yields exceeding 90%, showcasing its effectiveness as a catalyst ligand .
Case Study 2: Synthesis of Cefotiam
Research highlighted the role of DBDMEDA in streamlining the synthetic route for Cefotiam. By incorporating this compound, researchers reduced the number of synthetic steps from six to four while maintaining high purity levels, thus enhancing overall efficiency .
Mechanism of Action
Molecular Targets and Pathways: N,N’-Dibenzyl-N,N’-dimethylethylenediamine acts primarily as a ligand, forming coordination complexes with metal ions. These complexes can catalyze various organic reactions by stabilizing transition states and facilitating electron transfer processes. The compound’s ability to form stable complexes with metals makes it valuable in catalysis and material science .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N,N'-Dibenzyl-N,N'-dimethylethylenediamine with structurally related ethylenediamine derivatives:
Key Research Findings
Steric and Electronic Effects :
- This compound exhibits greater steric bulk compared to mmen (N,N'-dimethylethylenediamine), limiting its use in porous materials like MOFs but enhancing selectivity in catalytic reactions .
- The benzyl groups in the target compound provide electron-donating effects, stabilizing transition metals in cross-coupling reactions, whereas N,N'-dibenzylideneethylenediamine (a Schiff base) forms rigid, conjugated complexes with metals like Cu(II) or Ni(II) .
Catalytic Performance :
- mmen is widely used in Cu-catalyzed amidation reactions due to its small size and flexibility, achieving >90% yield in aryl halide amidation . In contrast, the bulkier benzyl-substituted analogue shows reduced activity in such reactions but improves enantioselectivity in asymmetric hydrogenation .
Chiral Applications: N,N'-Dimethyl-1,2-diphenylethylenediamine (with phenyl substituents) is preferred for chiral resolution of aldehydes due to its planar aromatic groups, whereas the benzyl groups in the target compound offer better solubility in nonpolar solvents .
Thermal and Chemical Stability :
- N,N'-Diacetylethylenediamine degrades rapidly under acidic conditions due to its labile acetyl groups, while the benzyl and methyl groups in the target compound enhance stability, making it suitable for high-temperature reactions .
Biological Activity
N,N'-Dibenzyl-N,N'-dimethylethylenediamine (DBDMED) is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activities, mechanisms of action, and relevant case studies associated with DBDMED, supported by data tables and research findings.
Synthesis
DBDMED is synthesized through the reaction of benzyl chloride with N,N'-dimethylethylenediamine. The general reaction can be summarized as follows:
This synthesis pathway allows for the introduction of benzyl groups, which are crucial for enhancing the compound's biological activity.
Antimicrobial Activity
DBDMED has shown significant antimicrobial properties against various bacterial strains. Research indicates that derivatives of benzyl ethylenediamine exhibit high activity against Gram-positive bacteria while showing moderate effects on Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Anticancer Activity
DBDMED and its derivatives have been evaluated for cytotoxicity against various cancer cell lines. In vitro studies have shown that DBDMED exhibits antiproliferative effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
A study reported IC50 values for DBDMED as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 25 |
Anticonvulsant Activity
Recent studies have also highlighted the anticonvulsant properties of DBDMED derivatives. In animal models, compounds similar to DBDMED were found to significantly reduce seizure activity in maximal electroshock seizure (MES) tests. The effectiveness was comparable to established anticonvulsants like phenytoin.
The biological activity of DBDMED is attributed to its ability to interact with various molecular targets. It is hypothesized that DBDMED acts as a ligand for specific receptors involved in neurotransmission and cell signaling pathways. For instance, its interaction with GABAergic systems may underlie its anticonvulsant effects .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of DBDMED derivatives revealed that modifications at the benzyl position significantly enhanced activity against resistant bacterial strains.
- Cytotoxicity in Cancer Cells : In a comparative study, DBDMED was tested alongside other diamines, showing superior cytotoxic effects in MCF-7 cells, suggesting potential for further development as an anticancer agent.
- Anticonvulsant Testing : Animal studies demonstrated that DBDMED reduced seizure frequency and intensity in induced seizure models, indicating a promising avenue for treating epilepsy.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Reactants | Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Benzyl halides + N,N'-dimethylethylenediamine | Na₂CO₃/CHCl₃ | Reflux | 92% | |
| Aryl iodides + Thiols | CuI/DMEDA | 60–120°C | 75–85% |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-Ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, antiperiplanar conformations of carbonyl and phosphoryl groups were confirmed via single-crystal analysis .
- Mass Spectrometry (MS) : Electron ionization (70 eV) identifies molecular ions (e.g., m/z 632.1 for Pd(II) complexes) and ligand fragmentation patterns .
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes benzyl and methyl proton environments, with shifts at δ 2.2–2.5 ppm for N–CH₃ and δ 4.3 ppm for CH₂–N .
Q. Key Findings :
- Distorted tetrahedral geometry around phosphorus in derivatives .
- Hydrogen bonding (N–H···O) stabilizes crystal packing .
Basic: How does this compound function as a ligand in coordination chemistry?
Methodological Answer:
this compound acts as a bidentate ligand, coordinating through its two amine groups. Applications include:
- Palladium Complexes : Forms stable Pd(II) complexes for catalytic cross-coupling (e.g., S-arylation of thiols), where the ligand enhances electron density at the metal center .
- Copper Complexes : Stabilizes Cu(I) in oxidation studies, with structural dynamics analyzed via X-ray crystallography .
Advanced: How do structural modifications (e.g., benzyl vs. methyl groups) impact catalytic activity?
Methodological Answer:
Q. Table 2: Ligand Structure vs. Catalytic Performance
| Ligand | Metal | Reaction | Turnover Frequency | Reference |
|---|---|---|---|---|
| N,N'-Dibenzyl derivative | Pd | S-Arylation | 85% yield | |
| N,N'-Dimethyl derivative | Cu | O₂ Activation | 73% efficiency |
Advanced: How can contradictions in coordination behavior (e.g., variable bond angles) be resolved?
Methodological Answer:
- Multi-Technique Validation : Combine X-ray crystallography (for static structures) with DFT calculations to model dynamic behavior .
- Spectroscopic Titration : Monitor ligand-metal binding constants via UV-Vis or EPR to identify dominant coordination modes under varying pH/temperature .
Case Study :
In Cu(I) complexes, bond angle discrepancies (e.g., O1–P1–N3 = 114.5° vs. ideal 109.5°) were attributed to steric strain, validated via crystallography and computational modeling .
Advanced: What emerging applications exist in materials science?
Methodological Answer:
- Molecular Sieves : Acts as a structure-directing agent (SDA) for silicoaluminophosphate (SAPO) frameworks like DNL-6, which exhibit high thermal stability and catalytic pore accessibility .
- Supramolecular Assembly : Facilitates the synthesis of macrocyclic phenanthroline derivatives for photodynamic therapy research .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
